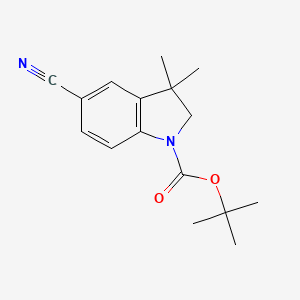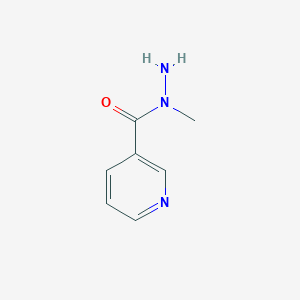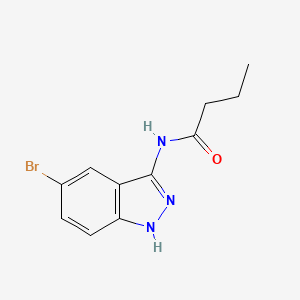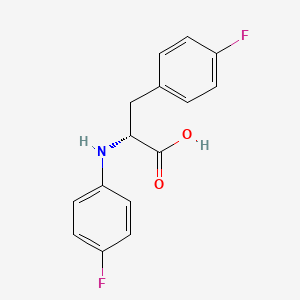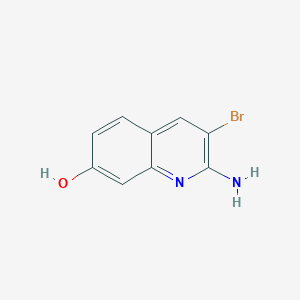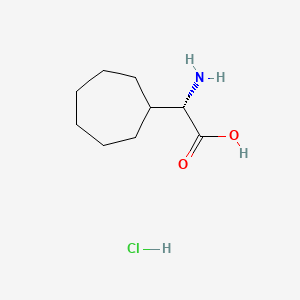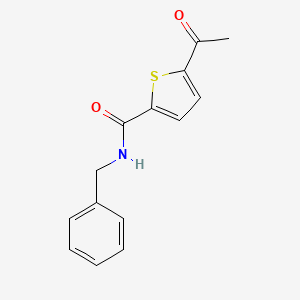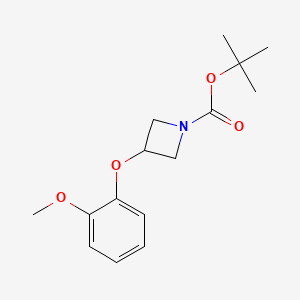
4-bromo-5-fluoro-2-Pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-fluoro-2-Pyrimidinecarboxamide is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoro-2-Pyrimidinecarboxamide typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and fluorination of pyrimidine carboxamide under controlled conditions. The reaction may involve the use of bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor, respectively. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-5-fluoro-2-Pyrimidinecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-bromo-5-fluoro-2-Pyrimidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is explored for its potential use in organic electronics and as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of 4-bromo-5-fluoro-2-Pyrimidinecarboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-5-fluoro-2-nitrobenzoate
- 2-bromo-5-fluoropyridine
- 4-bromo-2-fluoro-5-(trifluoromethyl)aniline
Uniqueness
4-bromo-5-fluoro-2-Pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can significantly influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C5H3BrFN3O |
|---|---|
Poids moléculaire |
220.00 g/mol |
Nom IUPAC |
4-bromo-5-fluoropyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H3BrFN3O/c6-3-2(7)1-9-5(10-3)4(8)11/h1H,(H2,8,11) |
Clé InChI |
WTSWHPQCPZOWBA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)C(=O)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
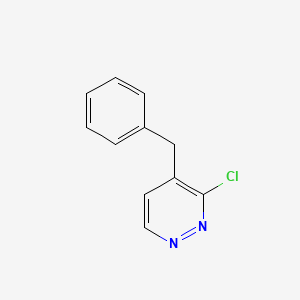
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
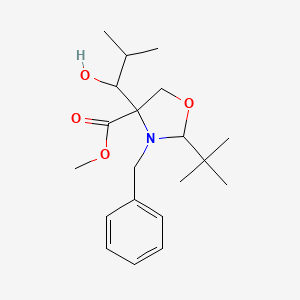
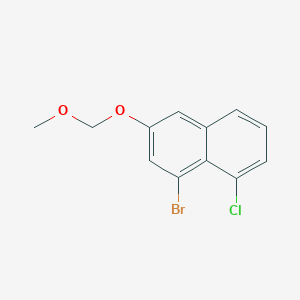
![8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
